molecular formula C22H28ClN3O4S2 B2816326 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216786-03-6

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2816326
CAS RN: 1216786-03-6
M. Wt: 498.05
InChI Key: WAKKDKOXTPSYRZ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S2 and its molecular weight is 498.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity of Derivatives

A study focused on the synthesis and activity of several compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which are structurally related to the queried compound. These compounds were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid. Among them, certain hydrochloride salts showed anti-inflammatory activity, indicating potential therapeutic applications (Lynch et al., 2006).

Electrophysiological Activity in Cardiac Applications

Research into N-substituted imidazolylbenzamides, which share structural similarities with the compound , revealed that these compounds have significant cardiac electrophysiological activity. They were found to be potent selective class III agents, suggesting their utility in cardiac applications (Morgan et al., 1990).

Microwave-mediated Synthesis for Heterocycles

In a study on the efficient synthesis of benzothiazole-based heterocycles, a reaction involving a related compound was investigated. These benzothiazole derivatives have potential applications in the synthesis of novel heterocycles, which are often used in various fields of chemical research (Darweesh et al., 2016).

Use in Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with a benzenesulfonamide derivative group was synthesized. It exhibited properties like high singlet oxygen quantum yield, which are important for Type II photosensitizers in the treatment of cancer using photodynamic therapy (Pişkin et al., 2020).

Corrosion Inhibition in Steel

Benzothiazole derivatives, structurally similar to the queried compound, were synthesized to study their corrosion inhibiting effect on steel in a 1 M HCl solution. These inhibitors showed high inhibition efficiencies and stability, indicating their potential use in protecting metals from corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2.ClH/c1-15-10-11-18(29-4)19-20(15)30-22(23-19)25(13-7-12-24(2)3)21(26)16-8-6-9-17(14-16)31(5,27)28;/h6,8-11,14H,7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKKDKOXTPSYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

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